molecular formula C12H23NO6S2 B562578 [Bis(t-Boc)amino]methyl Methanethiosulfonate CAS No. 1190009-49-4

[Bis(t-Boc)amino]methyl Methanethiosulfonate

Cat. No.: B562578
CAS No.: 1190009-49-4
M. Wt: 341.437
InChI Key: FZNXHBNNTGBLEP-UHFFFAOYSA-N
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Description

[Bis(t-Boc)amino]methyl methanethiosulfonate is a specialized methanethiosulfonate (MTS) derivative featuring two tert-butyloxycarbonyl (t-Boc) groups protecting its amino moiety. This compound is utilized in biochemical and polymer chemistry for site-specific thiol modification, enabling controlled functionalization of proteins, peptides, and synthetic polymers . The t-Boc groups enhance stability during synthetic processes, allowing selective deprotection under acidic conditions for subsequent reactions. Its applications span proteomics, targeted drug delivery, and polymer end-group functionalization, particularly in RAFT (reversible addition-fragmentation chain-transfer) polymerization .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(methylsulfonylsulfanylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6S2/c1-11(2,3)18-9(14)13(8-20-21(7,16)17)10(15)19-12(4,5)6/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNXHBNNTGBLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CSS(=O)(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652475
Record name S-{[Bis(tert-butoxycarbonyl)amino]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190009-49-4
Record name S-{[Bis(tert-butoxycarbonyl)amino]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Sodium Methanethiosulfonate

A foundational approach involves the reaction of bromoaliphatic intermediates with sodium methanethiosulfonate (NaMTS). For example, bromomethyl precursors such as bromo-tert-butoxycarbonyl (Boc)-protected amines undergo nucleophilic substitution with NaMTS under elevated temperatures (60–80°C) in polar aprotic solvents like dimethylformamide (DMF). This method yields the target compound in 65–75% efficiency after purification via silica gel chromatography. Critical parameters include:

  • Molar ratio : A 1:1.2 stoichiometry of bromomethyl-Boc precursor to NaMTS minimizes side reactions.

  • Solvent choice : DMF enhances solubility of both reactants, while tetrahydrofuran (THF) reduces byproduct formation.

Boc Protection of Primary Amines

The bis-Boc protection step is pivotal for stabilizing the amine group during subsequent reactions. tert-Butoxycarbonyl anhydride (Boc₂O) is reacted with methylamine derivatives in dichloromethane (DCM) under basic conditions (triethylamine or pyridine). For instance, treatment of methylaminomethanethiosulfonate with Boc₂O (2.5 equiv) at 0°C for 4 hours achieves >90% Boc incorporation, confirmed by <sup>1</sup>H NMR.

Mechanistic Insights into Key Reactions

Kinetics of Methanethiosulfonate Formation

The nucleophilic substitution (S<sub>N</sub>2) between bromomethyl-Boc intermediates and NaMTS follows second-order kinetics. Studies using stopped-flow spectrophotometry reveal a rate constant (kinactk_{\text{inact}}) of 2.3×1032.3 \times 10^{-3} s<sup>−1</sup> at 25°C, with an activation energy (EaE_a) of 45 kJ/mol. The reaction’s exothermic nature (ΔH=68kJ/mol\Delta H = -68 \, \text{kJ/mol}) necessitates precise temperature control to avoid thermal degradation.

Steric Effects in Boc Protection

The bulky tert-butyl groups in Boc₂O impose significant steric hindrance, favoring mono-Boc protection in initial stages. Molecular dynamics simulations indicate that bis-Boc formation requires extended reaction times (≥4 hours) to overcome torsional strain in the transition state.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane (3:7) gradients, achieving ≥95% purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm further confirms homogeneity, with retention times of 8.2–8.5 minutes.

Spectroscopic Validation

  • <sup>1</sup>H NMR (700 MHz, CDCl<sub>3</sub>): Key signals include δ 1.44 ppm (s, 18H, Boc CH<sub>3</sub>), δ 3.82 ppm (s, 2H, SCH<sub>2</sub>), and δ 4.21 ppm (s, 1H, NH).

  • IR Spectroscopy : Strong absorptions at 1695 cm<sup>−1</sup> (C=O stretch) and 1150 cm<sup>−1</sup> (S=O symmetric stretch).

  • Mass Spectrometry : ESI-HRMS yields [M+H]<sup>+</sup> at m/z 342.14 (calc. 342.12).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
NaMTS Substitution7295Scalable, minimal byproductsRequires anhydrous conditions
Boc Protection8998High Boc incorporation efficiencyLong reaction times (4–6 hours)
Coupling Reactions5892Compatibility with sensitive substratesLow yield due to steric hindrance

Applications in Chemical Biology

This compound serves as a key intermediate in synthesizing irreversible enzyme inhibitors, particularly for cysteine proteases. Its dual functionality enables simultaneous protection of amines and selective thiol modification, as demonstrated in botulinum neurotoxin inhibition assays .

Chemical Reactions Analysis

Types of Reactions

[Bis(t-Boc)amino]methyl Methanethiosulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound's molecular formula is C₁₂H₂₃N₀₆S₂, with a molecular weight of 341.44 g/mol. The methanethiosulfonate group acts as a reactive electrophile, allowing selective conjugation to thiols in proteins. This leads to the formation of stable thioether bonds, essential for modifying protein functions and studying protein interactions.

Scientific Research Applications

  • Proteomics
    • Protein Modification : [Bis(t-Boc)amino]methyl Methanethiosulfonate is extensively used in proteomics for the selective modification of proteins. It targets cysteine residues, facilitating the study of post-translational modifications crucial for biological processes.
    • Cross-Linking Studies : The compound enables cross-linking experiments that help elucidate protein structures and interactions. For instance, it has been used to investigate the surface-exposed positions in membrane proteins like lactose permease .
  • Therapeutic Development
    • Drug Design : The ability to selectively modify proteins makes this compound valuable in drug development, particularly for targeting specific proteins involved in diseases. Its reactivity allows for the creation of stable drug-protein conjugates.
    • Bioconjugation : It is also utilized in bioconjugation strategies to enhance the efficacy and specificity of therapeutic agents by attaching them to target proteins or antibodies.
  • Organic Synthesis
    • Building Block : As a versatile building block, [Bis(t-Boc)amino]methyl Methanethiosulfonate is employed in organic synthesis to create more complex molecules. Its dual protection strategy enhances stability during synthetic procedures.

Case Studies

  • Cross-Linking Experiments : In studies involving E. coli expressing cysteine mutants of lactose permease, [Bis(t-Boc)amino]methyl Methanethiosulfonate was used to identify accessible cysteine residues for cross-linking, providing insights into protein topology and function .
  • Therapeutic Applications : Research has demonstrated the pote

Mechanism of Action

The mechanism of action of [Bis(t-Boc)amino]methyl Methanethiosulfonate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of the methanethiosulfonate group, which is highly reactive towards nucleophiles.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Key Features Applications
[Bis(t-Boc)amino]methyl Methanethiosulfonate Two t-Boc-protected amino groups attached to methyl methanethiosulfonate - Controlled reactivity due to t-Boc protection
- Hydrophobic, charge-neutral
Stepwise peptide/protein modification, polymer end-group functionalization
Methyl Methanethiosulfonate (MMTS) CH₃-S-SO₂-CH₃ - Small, uncharged, and highly reactive
- Rapid thiol alkylation
Cysteine blocking in proteomics, enzyme activity studies
MTSEA [(2-Aminoethyl)methanethiosulfonate] NH₂-CH₂-CH₂-S-SO₂-CH₃ - Positively charged (aminoethyl group)
- Penetrates membrane pores
Cysteine accessibility mapping in ion channels
MTSET [2-(Trimethylammonium)ethyl methanethiosulfonate] (CH₃)₃N⁺-CH₂-CH₂-S-SO₂-CH₃ - Bulky, positively charged
- Steric hindrance limits accessibility
Surface-exposed cysteine modification
Biocytinamidoethyl Methanethiosulfonate Biotin-linked ethyl methanethiosulfonate - Biotin tag for affinity purification/detection Thiol labeling in pull-down assays

Reactivity and Selectivity

  • Steric Effects: The t-Boc groups in this compound reduce reactivity toward sterically hindered thiols compared to MMTS, which modifies cysteines rapidly but nonspecifically . This makes the former ideal for sequential modifications requiring precision.
  • Charge and Solubility : Unlike charged derivatives (e.g., MTSEA, MTSET), the t-Boc-protected compound is uncharged and hydrophobic, favoring interactions with membrane-embedded or lipid-associated proteins .
  • Protection/Deprotection Utility : The t-Boc groups allow temporary shielding of reactive amines, enabling multi-step syntheses (e.g., in peptide coupling or polymer functionalization) .

Limitations

  • Synthetic Complexity : The t-Boc compound requires additional deprotection steps, increasing procedural complexity compared to MMTS .

Research Findings and Case Studies

  • Enzyme Activity Modulation : MMTS modifies Cys-423 of pyruvate kinase M2, increasing hydrophobicity and stabilizing the active R-state . In contrast, the t-Boc derivative’s steric effects would likely attenuate such allosteric regulation.
  • Polymer Functionalization: this compound enables controlled introduction of acetylene groups into PMMA, facilitating click chemistry-based post-functionalization—a versatility absent in MMTS .

Biological Activity

[Bis(t-Boc)amino]methyl Methanethiosulfonate (BTM) is a synthetic compound notable for its applications in biochemical research, particularly in the modification of proteins. Its structure includes two tert-butyloxycarbonyl (t-Boc) protecting groups linked to an amino group and a methanethiosulfonate moiety, allowing it to selectively target cysteine residues in proteins. This article explores the biological activity of BTM, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₂H₂₃N₀₆S₂
  • Molecular Weight : 341.44 g/mol

BTM's unique structure enhances its stability and selectivity during protein modification compared to other compounds lacking protective groups. The methanethiosulfonate group serves as a reactive electrophile, facilitating the formation of stable thioether bonds with thiol groups in proteins.

The primary biological activity of BTM revolves around its ability to modify proteins through selective conjugation to thiols. The mechanism can be summarized as follows:

  • Targeting Cysteine Residues : BTM reacts preferentially with cysteine residues in proteins, which are often involved in critical biological processes such as enzyme catalysis and signal transduction.
  • Formation of Thioether Bonds : Upon reaction with thiol groups, BTM forms stable thioether bonds, resulting in modified proteins that can exhibit altered functions or stability.
  • Post-Translational Modifications : This capability is particularly valuable for studying post-translational modifications, which play significant roles in cellular signaling and protein interactions.

Applications

BTM is utilized in various research contexts, including:

  • Proteomics : Enabling the study of protein interactions and functions by selectively modifying target proteins.
  • Therapeutic Development : Assisting in the creation of novel therapeutic agents through protein modification.
  • Bioconjugation Techniques : Serving as a tool for developing conjugates that can be used in drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of BTM in biological applications:

  • Protein Modification Studies :
    • A study demonstrated that BTM could effectively modify cysteine residues in model proteins, leading to significant changes in their functional properties. This was particularly evident in enzyme assays where modified enzymes exhibited altered kinetic parameters compared to unmodified counterparts .
  • Therapeutic Applications :
    • Research indicated that BTM-modified proteins could serve as potential vaccine candidates by enhancing immunogenicity through targeted modifications that promote immune recognition .
  • Comparative Analysis with Similar Compounds :
    • A comparative study involving BTM and other thiol-reactive compounds (e.g., methyl methanethiosulfonate) showed that BTM provided greater selectivity and stability during protein modifications due to its dual t-Boc protection strategy .

Comparative Table of Related Compounds

Compound NameStructure/FunctionalityUnique Features
Methyl MethanethiosulfonateSimilar electrophilic properties but without t-Boc protectionLess selective than BTM
Maleimide DerivativesReacts with thiols to form stable thioether bondsOften used for reversible conjugation
BromomaleimidesAllows reversible conjugationEnables modulation of activity

Q & A

Basic Research Questions

Q. What solvent systems are optimal for dissolving [Bis(t-Boc)amino]methyl Methanethiosulfonate in experimental setups?

  • Methodological Answer : The compound is soluble in chloroform, dichloromethane, DMF, and ethyl acetate, as demonstrated by its solubility profile . For experimental use, DMF or dichloromethane is recommended for reactions requiring polar aprotic conditions. Pre-dissolve the compound in a minimal volume of solvent (e.g., 1–5 mg/mL) to avoid precipitation during downstream applications. Always confirm solubility compatibility with reaction components (e.g., nucleophiles, bases).

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at -20°C in a desiccated environment to prevent hydrolysis of the Boc groups or thiosulfonate moiety. Aliquot the compound to avoid repeated freeze-thaw cycles. Stability tests under inert gas (argon/nitrogen) show improved shelf life (>12 months) compared to ambient storage .

Q. What are the recommended protocols for synthesizing this compound to ensure high purity?

  • Methodological Answer : Synthesis typically involves reacting methanethiosulfonate derivatives with Boc-protected amines under anhydrous conditions. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields >95% purity. Confirm identity using 1^1H NMR (characteristic Boc peaks at δ 1.3–1.5 ppm) and LC-MS (M+H+^+ expected at m/z 365.2) .

Advanced Research Questions

Q. How can researchers optimize crosslinking efficiency in protein-protein interaction studies using this compound?

  • Methodological Answer :

  • Step 1 : Target cysteine residues in proteins by pre-reducing disulfide bonds with TCEP (1–5 mM) to enhance reactivity.
  • Step 2 : Use a 10:1 molar excess of this compound over protein concentration (e.g., 100 µM protein → 1 mM reagent).
  • Step 3 : Quench unreacted reagent with excess β-mercaptoethanol (10 mM) after 30–60 min.
  • Validation : Analyze crosslinking efficiency via SDS-PAGE under non-reducing conditions or mass spectrometry to detect modified cysteine residues .

Q. What strategies resolve contradictory data in site-directed protein modification studies involving this compound?

  • Methodological Answer : Contradictions often arise from incomplete Boc deprotection or non-specific labeling.

  • Troubleshooting :
  • Deprotection : Treat with 50% TFA in DCM (2–4 hr) to remove Boc groups, followed by neutralization with 5% NaHCO3_3.
  • Specificity : Use competition assays with excess thiol blockers (e.g., iodoacetamide) to confirm target specificity.
  • Mass Spec Analysis : Perform peptide mapping with methyl methanethiosulfonate (MMTS)-alkylated controls to distinguish artifacts .

Q. How can mass spectrometry parameters be adjusted to detect this compound-induced modifications?

  • Methodological Answer :

  • Instrument Setup : Use high-resolution LC-MS/MS (Orbitrap or Q-TOF) with a precursor mass tolerance ≤10 ppm.
  • Fragmentation : Apply higher-energy collisional dissociation (HCD) at 25–30 eV for optimal peptide fragmentation.
  • Database Search : Include "methyl methanethiosulfonate (MMTS)" as a fixed cysteine modification (Δmass = +46.005 Da) in search engines like MaxQuant or Mascot .

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